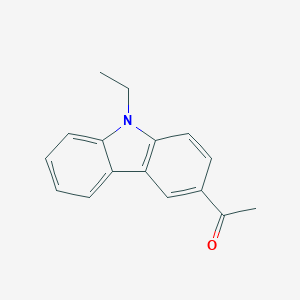

1-(9-ethyl-9H-carbazol-3-yl)ethanone

Vue d'ensemble

Description

1-(9-ethyl-9H-carbazol-3-yl)ethanone is an organic compound with the molecular formula C16H15NO. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom of the carbazole ring and an ethanone group at the 3-position of the carbazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of N-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Another method involves the reaction of N-ethylcarbazole with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires heating and results in the formation of this compound, which can be purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as distillation and crystallization to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution Reactions

The carbazole core facilitates electrophilic substitution, primarily at positions 1, 4, 6, and 9 due to electron-rich aromaticity.

Nucleophilic Addition and Acylation

The ethanone group undergoes nucleophilic attacks, enabling functional group interconversions:

Grignard Reaction

-

Reagents : CH₃MgBr in dry THF

-

Product : 1-(9-ethyl-9H-carbazol-3-yl)-2-propanol

-

Yield : 82%

-

Mechanism : Nucleophilic addition to carbonyl carbon, followed by acidic workup .

Acylation

-

Reagents : Acetic anhydride, AlCl₃ (Friedel-Crafts)

-

Product : 3-acetyl-9-ethylcarbazole derivatives

-

Yield : 70.5%

Reduction of Ketone

Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium

-

Product : 3-carboxy-9-ethylcarbazole

-

Yield : 68%

-

Notes : Over-oxidation to carboxylic acid occurs under strong conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extension:

Heterocyclic Functionalization

The ethanone group participates in cyclocondensation:

Formation of Triazoles

-

Reagents : NH₂NH₂·H₂O, CuI

-

Product : 3-(1H-1,2,3-triazol-1-yl)-9-ethylcarbazole

-

Yield : 78%

Biological Activity via Structural Modifications

Derivatives exhibit pharmacological properties:

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions; ketone hydrolyzes under strong acidic/basic conditions.

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and advanced materials.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(9-ethyl-9H-carbazol-3-yl)ethanone has been explored as a precursor for the development of novel drugs, particularly in the context of cancer therapy and neurodegenerative diseases . The compound's ability to interact with biological targets, such as enzymes and receptors, is of particular interest.

Case Studies:

- Cancer Research: Preliminary studies indicate that modifications to the structure of ECz can enhance its binding affinity to specific cancer-related targets. For instance, derivatives of ECz have shown promising results in inhibiting tumor growth in vitro.

- Neurodegenerative Diseases: Research has suggested that ECz may exhibit neuroprotective properties. Investigations into its mechanism of action are ongoing, focusing on its potential to modulate pathways involved in neurodegeneration.

Materials Science Applications

The compound has garnered attention for its role in the field of organic electronics , particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells .

The synthesis of this compound typically involves the reaction of N-Ethylcarbazole with acetic anhydride. This method highlights the versatility of carbazole derivatives in organic synthesis, allowing for the creation of various functionalized compounds.

Synthesis Pathway:

- Start with N-Ethylcarbazole.

- React with acetic anhydride under controlled conditions.

- Purify the resulting product to yield ECz.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Ethylcarbazole | Contains a carbazole core without ethanone | Serves as a precursor for synthesizing derivatives |

| 1-(9-methylcarbazolyl)ethanone | Methyl group instead of ethyl | May exhibit different biological activities |

| 3-(N,N-Dimethylamino)-9H-carbazole | Amino substitution at the 3-position | Potentially enhanced solubility and reactivity |

| 2-Acetylcarbazole | Acetyl group at the 2-position | Different reactivity pattern compared to ethanone |

Mécanisme D'action

The mechanism of action of 1-(9-ethyl-9H-carbazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with light. This property makes it useful for imaging and diagnostic applications .

In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation .

Comparaison Avec Des Composés Similaires

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives, such as:

1-(9-ethyl-9H-carbazol-3-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ethanone group.

1-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has an extended conjugated system, making it useful in photophysical studies and as a fluorescent dye.

1-(9-ethyl-9H-carbazol-3-yl)acetonitrile: This compound contains a nitrile group, which imparts different electronic properties and reactivity compared to the ethanone derivative.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in various fields of research .

Activité Biologique

1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole (ECz), is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique tricyclic structure, comprising a carbazole core linked to an ethyl group and an acetyl moiety, endows it with distinct biological activities and potential therapeutic applications. This article delves into the biological activity of ECz, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₆H₁₈N₂O, with a molecular weight of approximately 238.33 g/mol. The compound exhibits a conjugated system which enhances its electron transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 238.33 g/mol |

| CAS Number | 1484-04-4 |

| SMILES Representation | CC(C(=O)C1=CC2=C(C=C1)C(=C(C=C2)C)N(C)C)C)N |

Antiviral Properties

Recent studies have explored the antiviral potential of derivatives of ECz against SARS-CoV-2. For instance, novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran derivatives were synthesized and evaluated for their binding affinities to the virus's main protease and spike glycoprotein. The most promising compounds exhibited binding energies comparable to standard antiviral agents, indicating their potential as effective inhibitors against COVID-19 .

Antitumor Activity

ECz has been reported to possess antitumor properties. Research indicates that it acts as a tumor suppressor in various cancer types by inducing growth arrest or apoptosis depending on the cellular context. The mechanism involves the regulation of genes responsible for cell division, particularly through the activation of pro-apoptotic pathways involving BAX and FAS antigen expression .

Neuroprotective Effects

The compound has also shown promise in neuroprotective applications. Studies suggest that ECz may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. Its interaction with specific receptors involved in neuronal signaling pathways could provide therapeutic benefits in conditions such as Alzheimer's disease .

Pharmacokinetic Properties

The pharmacokinetic profile of ECz indicates favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting its potential utility in treating central nervous system disorders. Additionally, it has been identified as a substrate for P-glycoprotein, which may influence its bioavailability and distribution within the body .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study involving molecular docking simulations, several derivatives of ECz demonstrated high binding affinities to the SARS-CoV-2 main protease. Compounds such as 9b and 9c exhibited binding energies of -8.83 Kcal/mol and -8.92 Kcal/mol respectively, outperforming standard antiviral drugs like remdesivir and chloroquine .

Case Study 2: Tumor Suppression Mechanism

A series of experiments conducted on various cancer cell lines revealed that ECz induces apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2. This dual mechanism highlights its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

1-(9-ethylcarbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMBQMDRFSEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385731 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-04-4 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.